molecular formula C20H26N2O3S B11635422 2-[N-(2,3-Dimethylphenyl)benzenesulfonamido]-N,N-diethylacetamide

2-[N-(2,3-Dimethylphenyl)benzenesulfonamido]-N,N-diethylacetamide

Cat. No.: B11635422
M. Wt: 374.5 g/mol
InChI Key: SXQRBEDRIZEVES-UHFFFAOYSA-N
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Description

2-[N-(2,3-Dimethylphenyl)benzenesulfonamido]-N,N-diethylacetamide is a complex organic compound known for its diverse applications in scientific research This compound is characterized by its unique chemical structure, which includes a benzenesulfonamido group attached to a diethylacetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[N-(2,3-Dimethylphenyl)benzenesulfonamido]-N,N-diethylacetamide typically involves the reaction between 2,3-dimethylaniline and benzenesulfonyl chloride in an aqueous basic medium. This reaction forms N-(2,3-dimethylphenyl)benzenesulfonamide, which is then treated with diethylacetamide under weak basic aprotic polar organic conditions to yield the final compound .

Industrial Production Methods

Industrial production methods for this compound are not widely documented. the general approach involves scaling up the laboratory synthesis process, ensuring that reaction conditions are optimized for higher yields and purity. This may include the use of advanced reactors and purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-[N-(2,3-Dimethylphenyl)benzenesulfonamido]-N,N-diethylacetamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonamide group to an amine.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide nitrogen.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or alkoxides can be employed under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted sulfonamides.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-[N-(2,3-Dimethylphenyl)benzenesulfonamido]-N,N-diethylacetamide involves its interaction with specific molecular targets. For instance, as an α-glucosidase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of carbohydrates into glucose. This results in a reduction of blood sugar levels, making it a potential therapeutic agent for diabetes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[N-(2,3-Dimethylphenyl)benzenesulfonamido]-N,N-diethylacetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to inhibit α-glucosidase and its potential antibacterial activity make it a compound of significant interest in scientific research .

Properties

Molecular Formula

C20H26N2O3S

Molecular Weight

374.5 g/mol

IUPAC Name

2-[N-(benzenesulfonyl)-2,3-dimethylanilino]-N,N-diethylacetamide

InChI

InChI=1S/C20H26N2O3S/c1-5-21(6-2)20(23)15-22(19-14-10-11-16(3)17(19)4)26(24,25)18-12-8-7-9-13-18/h7-14H,5-6,15H2,1-4H3

InChI Key

SXQRBEDRIZEVES-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C(=O)CN(C1=CC=CC(=C1C)C)S(=O)(=O)C2=CC=CC=C2

Origin of Product

United States

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